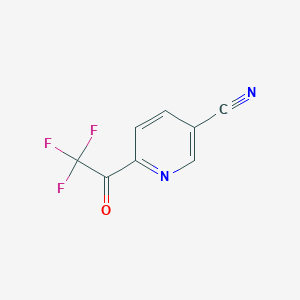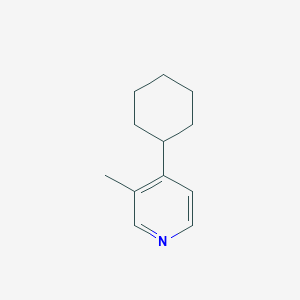
4-Cyclohexyl-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclohexyl-3-methylpyridine is a heterocyclic aromatic organic compound that features a pyridine ring substituted with a cyclohexyl group at the 4-position and a methyl group at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of 3-methylpyridine with cyclohexyl bromide or chloride.
Suzuki-Miyaura Cross-Coupling: This reaction uses a boronic acid derivative of cyclohexyl and a halogenated 3-methylpyridine in the presence of a palladium catalyst.
Nucleophilic Substitution: Direct nucleophilic substitution of a suitable leaving group on the pyridine ring with cyclohexylamine.
Industrial Production Methods: The industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation of this compound can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can produce partially hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl chlorides, or amines under various conditions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Partially hydrogenated pyridine derivatives.
Substitution: Substituted pyridines with various functional groups.
科学研究应用
4-Cyclohexyl-3-methylpyridine is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used as a ligand in biochemical studies to investigate protein interactions.
Industry: It is employed in the manufacture of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 4-cyclohexyl-3-methylpyridine exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a ligand that binds to specific proteins, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
3-Methylpyridine: Similar structure but lacks the cyclohexyl group.
4-Methylpyridine: Similar structure but with the methyl group at a different position.
2-Cyclohexyl-3-methylpyridine: Similar but with the cyclohexyl group at the 2-position.
Uniqueness: 4-Cyclohexyl-3-methylpyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to participate in reactions and interactions that are not possible with its similar counterparts.
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
4-cyclohexyl-3-methylpyridine |
InChI |
InChI=1S/C12H17N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 |
InChI 键 |
JRDQNRKKFQEZSF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


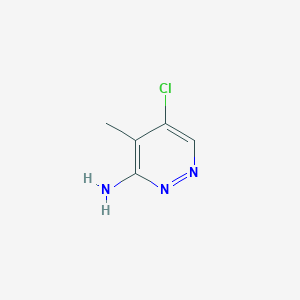
![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)
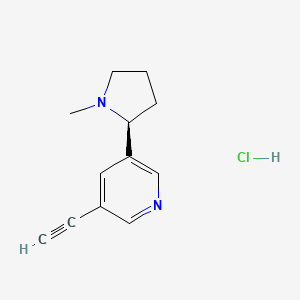
![2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B15201546.png)
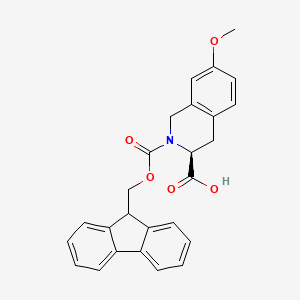
![5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine](/img/structure/B15201552.png)
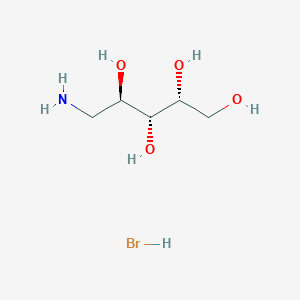
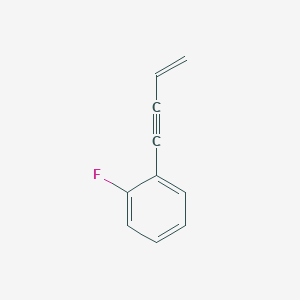
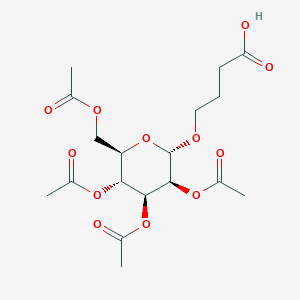
![6'-(Diethylamino)-2'-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15201579.png)

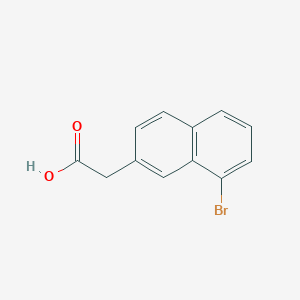
![2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B15201587.png)
